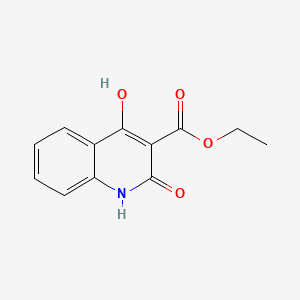

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPFJDOUVCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193121 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40059-53-8 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Quinolinone Scaffold and the Significance of a Versatile Intermediate

The quinoline and quinolinone structural motifs are cornerstones in the realm of medicinal chemistry, recognized as "privileged structures" due to their recurring presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] These nitrogen-containing heterocyclic aromatic compounds have demonstrated a wide pharmacological spectrum, including antioxidant, anti-inflammatory, antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.[1] Within this esteemed class of molecules, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate emerges as a pivotal intermediate, a versatile building block that empowers chemists to explore novel therapeutic agents. Its unique structural features, including a reactive ester group and a modifiable quinolinone core, provide a fertile ground for the synthesis of a vast array of derivatives with tailored biological functions.[2] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | PubChem[3] |

| CAS Number | 40059-53-8 | PubChem[3] |

| Molecular Formula | C₁₂H₁₁NO₄ | PubChem[3] |

| Molecular Weight | 233.22 g/mol | PubChem[3] |

| Appearance | White to light yellow to light orange crystalline powder | Chem-Impex[2] |

| Melting Point | 271 °C | Chem-Impex[2] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol | ChemicalBook, SGT Life Sciences[4][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a well-established area of organic chemistry. One common and efficient method involves the condensation of an appropriately substituted aniline with diethyl malonate, followed by a cyclization reaction.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for N-substituted quinolinone derivatives, starting from isatoic anhydride.

Caption: Generalized synthesis of N-substituted quinolinone-3-carboxylates.

Step-by-Step Synthesis Protocol (Illustrative Example)

The following protocol outlines the synthesis of the corresponding carboxylic acid from the ethyl ester, a common subsequent step in derivatization.

Reaction: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Suspend Ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in 2N sodium hydroxide solution (150 mL).[6][7]

-

After the reaction is complete, cool the mixture to room temperature.[6][7]

-

Acidify the filtrate to a pH of 4 with 2N hydrochloric acid, which will result in the precipitation of a white solid.[6][7]

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with deionized water.

-

Dry the product under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

Causality in Experimental Choices:

-

Reflux Conditions: The use of elevated temperature (reflux) is crucial to provide the necessary activation energy for the hydrolysis of the stable ester group.

-

Alkaline Hydrolysis: Sodium hydroxide acts as a catalyst and a reactant, promoting the saponification of the ethyl ester to the corresponding carboxylate salt, which is soluble in the aqueous solution.

-

Acidification: The addition of hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution due to its lower solubility.

Biological Activities and Therapeutic Potential

The true value of this compound lies in its role as a precursor to a wide range of biologically active molecules. The quinolinone scaffold is a privileged structure in drug discovery, and modifications to this core can lead to compounds with potent and selective activities.[1]

Key Therapeutic Areas of Investigation:

-

Anticancer Activity: Derivatives of the 4-hydroxy-2-quinolinone scaffold have been investigated as potent anticancer agents.[1] For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[1] Other derivatives have shown promising anti-proliferative activity against various cancer cell lines, including pancreatic, cervical, and breast cancer.[8][9]

-

Antibacterial and Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. Derivatives of this compound have been investigated as potential inhibitors of Streptococcus pneumoniae and have shown the potential to overcome antibiotic resistance.[1] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

-

Anti-inflammatory Activity: Certain derivatives, such as 4-alkylamino and 4-arylamino-2-oxo-1,2-dihydroquinolines, have been synthesized and evaluated for their anti-inflammatory properties.[11] The mechanism of anti-inflammatory action can be diverse, but some quinolinone derivatives have been shown to inhibit enzymes like lipoxygenase (LOX).[1]

-

Antioxidant Activity: The 4-hydroxy-2-quinolinone structure is also associated with antioxidant properties, making it a valuable scaffold in the development of agents to protect cells from oxidative stress.[1][2]

Illustrative Signaling Pathway: PI3K Inhibition in Cancer

The following diagram depicts a simplified representation of the PI3K signaling pathway, a common target for anticancer drugs derived from the quinolinone scaffold.

Caption: Simplified PI3K signaling pathway and the inhibitory action of quinolinone derivatives.

Applications in Drug Discovery and Development

The versatility of this compound makes it a valuable tool in the drug discovery and development pipeline. Its utility spans from initial library synthesis to lead optimization.

Workflow in a Drug Discovery Campaign

The following diagram outlines a typical workflow where this intermediate plays a crucial role.

Caption: Drug discovery workflow utilizing the quinolinone intermediate.

The ability to readily modify the core structure of this compound allows for the generation of large, diverse chemical libraries. These libraries can then be screened against various biological targets to identify "hit" compounds. Subsequent rounds of synthesis and biological evaluation, guided by structure-activity relationship (SAR) studies, can then be used to optimize these hits into potent and selective "lead" compounds for further preclinical and clinical development.

Conclusion: A Privileged Scaffold for Future Discoveries

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the design and discovery of novel therapeutic agents targeting a wide range of diseases. As our understanding of disease biology deepens, the importance of such adaptable molecular scaffolds will only continue to grow. Researchers and drug development professionals who master the chemistry and applications of this key intermediate will be well-positioned to contribute to the next generation of life-saving medicines.

References

-

PubChem. This compound | C12H11NO4. [Link]

-

PubChem. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4. [Link]

-

PubMed. This compound in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]

-

PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3. [Link]

-

MySkinRecipes. Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate. [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

-

MySkinRecipes. Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

-

An-Najah Staff. 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. [Link]

-

ResearchGate. General route to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 6 synthesis. [Link]

-

PubChemLite. This compound (C12H11NO4). [Link]

-

ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

-

ResearchGate. (PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. [Link]

-

PubChem. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | C10H7NO4. [Link]

-

An-Najah Staff. Ethyl- 4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylic acid 3. [Link]

-

PubChem. Mthis compound | C11H9NO4. [Link]

-

SciHorizon. hydroxy-2-oxoquinoline-3-carboxamide derivatives as a. [Link]

-

PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

- Google Patents.

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

PMC - NIH. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 6. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 8. scihorizon.com [scihorizon.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

An In-depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Privileged Scaffold in Medicinal Chemistry

Abstract

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a prominent member of the 4-hydroxy-2-quinolone class, stands as a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a tautomeric equilibrium and multiple points for functionalization, have rendered it a "privileged structure" for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of innovative pharmaceuticals. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of the 4-Hydroxy-2-quinolone Core

The 4-hydroxy-2-quinolone scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2][3] This heterocyclic system is of great interest due to its versatile chemical nature and its proven track record in yielding compounds with therapeutic potential.[4][5] this compound, with its ester functionality, serves as a key intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives. Its derivatives have shown promise as antibacterial, anticancer, antiproliferative, analgesic, and antiallergenic agents.[1] The core structure's ability to interact with various biological targets has solidified its importance in the pursuit of new medicines.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are dictated by its structure. This compound (IUPAC Name: ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[6]) possesses a bicyclic quinolone core. The molecule exists in a tautomeric equilibrium between the 4-hydroxy-2-oxo form and the 2,4-dihydroxyquinoline form, with the former being predominant. This tautomerism plays a crucial role in its reactivity.[1]

A key structural feature is the strong intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl group of the ester at the 3-position. This interaction influences the compound's conformation and reactivity. Spectroscopic analyses, particularly 1H-NMR, show a characteristic downfield shift for the hydroxyl proton, often observed between 16 and 17 ppm, confirming this strong hydrogen bonding.[7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [6][8] |

| Molecular Weight | 233.22 g/mol | [6][8][9] |

| CAS Number | 40059-53-8 | [6] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | [6] |

| Appearance | Solid | [10] |

| Melting Point | 270 °C (for a related compound) | [10] |

| Solubility | Slightly soluble in DMF and DMSO (with heating) | [10] |

| XLogP3 | 1.7 | [6][9] |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | [6][11] |

| InChIKey | LGLPFJDOUVCBNP-UHFFFAOYSA-N | [6][11] |

Synthesis: The Conrad-Limpach-Knorr Reaction and its Variants

The classical and most prevalent method for synthesizing 4-hydroxy-2-quinolones is the Conrad-Limpach-Knorr synthesis .[12][13][14] This reaction involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization.[12][13] The regioselectivity of the initial condensation is temperature-dependent. Milder conditions favor the formation of the enamine intermediate, which upon cyclization at high temperatures (around 250 °C), yields the 4-hydroxyquinoline product (Conrad-Limpach pathway).[13][15] Conversely, higher initial reaction temperatures can lead to the formation of a β-keto anilide, which cyclizes to the isomeric 2-hydroxyquinoline (Knorr pathway).[13]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on established methodologies.

Step 1: Condensation of Aniline and Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline and diethyl malonate.

-

Add a catalytic amount of a Lewis acid (e.g., BiCl₃) or a protic acid (e.g., p-toluenesulfonic acid).[1] Microwave irradiation can also be employed to accelerate this step.[1]

-

Heat the mixture at a moderate temperature (typically 120-140 °C) for 2-4 hours to facilitate the formation of the enamine intermediate, ethyl 3-anilino-2-butenoate, with the removal of water.

Step 2: Thermal Cyclization

-

The crude enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

-

The mixture is heated to a high temperature (approximately 240-260 °C) and maintained for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization and elimination of ethanol.

-

Upon cooling, the product, this compound, precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol, hexane) to remove the high-boiling solvent and any unreacted starting materials, and can be further purified by recrystallization.

Caption: Workflow for the Conrad-Limpach Synthesis.

Chemical Reactivity and Derivatization

The high reactivity of this compound is primarily governed by the interplay of the 4-hydroxyl and 2-carbonyl groups within the pyridine part of the molecule.[16] This arrangement allows for a variety of chemical transformations, making it a versatile scaffold for building molecular diversity.

Key Reaction Sites:

-

The 4-Hydroxyl Group: This group can be alkylated or acylated. It can also be converted to a leaving group (e.g., by reaction with POCl₃ to form a 4-chloro derivative), which can then be displaced by various nucleophiles.[17]

-

The N1-Position: The nitrogen atom can be alkylated or arylated, often using a base such as sodium hydride followed by an alkyl or aryl halide.[7]

-

The Ester at C3: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[7][18] It can also undergo transesterification.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled due to the presence of the electron-donating and -withdrawing groups.

Caption: Major reactivity pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxy-2-quinolone scaffold is considered a "privileged structure" because it is capable of binding to a variety of biological targets with high affinity.[7] This has led to the development of numerous derivatives of this compound with a wide range of pharmacological activities.

Key Therapeutic Areas:

-

Antibacterial Agents: Derivatives of this scaffold have been investigated as potential inhibitors of bacterial enzymes, showing activity against resistant strains like Streptococcus pneumoniae.[7]

-

Anticancer Agents: Several 4-hydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as anticancer agents, with some showing inhibitory activity against kinases such as PI3Kα.[7]

-

Cannabinoid Receptor Ligands: The scaffold has been utilized to design and synthesize high-affinity ligands for the cannabinoid receptor 2 (CB2R), which is a target for inflammatory and neuropathic pain.[7]

-

Antiviral and Anticonvulsant Activity: The broader class of 4-hydroxyquinolin-2-ones has shown promise in the development of antiviral and anticonvulsant drugs.[2][3]

-

Other Applications: These compounds have also found applications as antioxidants, antifungal agents, UV absorbers, and optical brighteners.[2][3]

Caption: Diverse applications stemming from the core scaffold.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an invaluable tool for medicinal chemists. As our understanding of disease pathways deepens, the strategic modification of this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents. The insights and protocols provided in this guide aim to empower researchers to fully leverage the potential of this remarkable heterocyclic system.

References

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

This compound | C12H11NO4. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Ukrainets, I. V., Sidorenko, L. V., Svechnikova, E. N., & Shishkin, O. V. (2007). 4-HYDROXY-2-QUINOLONES. 130. THE REACTIVITY OF ETHYL 4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLATES. Chemistry of Heterocyclic Compounds, 43(10), 1275-1282. Retrieved January 5, 2026, from [Link]

-

This compound (C12H11NO4). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2020). RSC Advances. Retrieved January 5, 2026, from [Link]

-

Proisl, K., Kafka, S., & Kosmrlj, J. (2017). Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dionebased Compounds. Current Organic Chemistry, 21(19), 1949-1975. Retrieved January 5, 2026, from [Link]

-

Proisl, K., Kafka, S., & Kosmrlj, J. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Aly, A. A., El-Sheref, E. M., Mourad, A. E., Bakheet, M. E. M., & Bräse, S. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Molecular Diversity, 24(2), 477-524. Retrieved January 5, 2026, from [Link]

-

This compound in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. (2023). Molecular Diversity. Retrieved January 5, 2026, from [Link]

-

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). Thieme. Retrieved January 5, 2026, from [Link]

-

Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]

-

4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. (n.d.). An-Najah Staff. Retrieved January 5, 2026, from [Link]

-

Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved January 5, 2026, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]

Sources

- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoli...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4 | CID 231919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 11. PubChemLite - this compound (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 15. synarchive.com [synarchive.com]

- 16. 4-HYDROXY-2-QUINOLONES. 130. THE REACTIVITY OF ETHYL 4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLATES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 17. staff.najah.edu [staff.najah.edu]

- 18. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Derivatives of quinoline have been developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][3] Within this important class of heterocycles, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out as a pivotal synthetic intermediate. Its unique arrangement of functional groups—a hydroxyl, a ketone, and a carboxylate ester—offers a versatile platform for a wide array of chemical transformations. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its characterization and applications, designed to empower researchers in their scientific endeavors.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number: 40059-53-8[4]

The compound's structure features a bicyclic quinolone core. It exists in tautomeric forms, predominantly the 4-hydroxy-2-oxo form (the enol-keto form), which is stabilized by intramolecular hydrogen bonding.[5] This structural nuance is critical for understanding its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ | [4][6] |

| Molecular Weight | 233.22 g/mol | [4][6][7] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | [4] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | ~271 °C | [8] |

| Solubility | Soluble in DMSO and hot ethanol; sparingly soluble in water. | N/A |

Synthesis and Mechanistic Insights: The Conrad-Limpach Reaction

The most common and historically significant method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis, first reported in 1887.[5] This reaction involves the condensation of an aniline with a β-ketoester, in this case, diethyl malonate. The process is typically a two-step, one-pot procedure.

Causality in Experimental Design: The reaction proceeds through two distinct thermal stages. The initial, lower-temperature step (approx. 100-140 °C) facilitates the formation of an enamine intermediate via nucleophilic attack of the aniline on one of the ester carbonyls of diethyl malonate. This step is kinetically controlled. The second, high-temperature step (approx. 240-250 °C) is the critical thermal cyclization.[3][9] The high energy input is necessary to overcome the activation barrier for the intramolecular electrophilic attack of the aromatic ring onto the second ester carbonyl, which transiently disrupts the aromaticity of the aniline ring.[9][10] This thermodynamically driven cyclization ultimately forms the stable quinolone ring system.[11]

Detailed Experimental Protocol

Materials:

-

Aniline

-

Diethyl malonate

-

Dowtherm A (or another high-boiling point solvent like diphenyl ether)

-

Ethanol

-

Hexanes

Procedure:

-

Step A: Enamine Formation. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap.

-

Step B: Thermal Cyclization. To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A. Heat the reaction mixture to 250 °C. Maintain this temperature for 30 minutes. The solution will typically turn from a pale yellow to a deep amber or brown.

-

Work-up and Isolation. Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexanes to precipitate the product. The solid product can then be collected by vacuum filtration.

-

Purification. Wash the collected solid with hot ethanol to remove unreacted starting materials and byproducts. The product, this compound, is typically obtained as a crystalline solid of sufficient purity for many subsequent applications.

Synthesis Workflow Diagram

Caption: Workflow for the Conrad-Limpach synthesis.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Table 2: Spectroscopic Data Summary

| Technique | Key Feature | Expected Observation | Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplets between δ 7.2-8.0 ppm | Protons on the benzene ring of the quinoline core. |

| Ethyl Ester | Quartet (~δ 4.3 ppm) & Triplet (~δ 1.3 ppm) | CH₂ and CH₃ groups of the ethyl ester. | |

| N-H Proton | Broad singlet > δ 11.0 ppm | Acidic proton on the nitrogen atom. | |

| O-H Proton | Broad singlet > δ 12.0 ppm | Enolic hydroxyl proton, often H-bonded. | |

| ¹³C NMR | Carbonyls | Signals > δ 160 ppm | C2 (amide C=O) and C4 (enolized C=O) and ester C=O. |

| Aromatic Carbons | Signals between δ 115-140 ppm | Six distinct carbons of the benzene ring. | |

| IR (FTIR) | O-H / N-H Stretch | Broad band from 2500-3400 cm⁻¹ | Overlapping stretches from OH and NH groups involved in H-bonding. |

| C=O Stretches | Strong bands around 1650-1720 cm⁻¹ | Amide and ester carbonyl stretches. |

| Mass Spec (MS) | Molecular Ion Peak | [M+H]⁺ at m/z 234.07 | Confirms the molecular weight of the compound. |

Structural Visualization

The following diagram highlights the key functional groups responsible for the characteristic spectroscopic signals.

Caption: Structure with key spectroscopic regions highlighted.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile scaffold. Its value lies in the strategic placement of reactive sites that allow for further molecular elaboration.

-

Scaffold for Bioactive Molecules: The 4-hydroxy-2-quinolone core is a privileged structure in drug discovery.[1][12] This starting material allows for modifications at several key positions:

-

N1-Position: Alkylation or arylation can modulate pharmacokinetic properties.[3]

-

C3-Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, which has been a successful strategy in developing potent enzyme inhibitors.[1]

-

C4-Hydroxyl: Can be converted to other functional groups, such as a chloro group, to enable nucleophilic substitution reactions.[13]

-

-

Antimicrobial and Antifungal Agents: Research has shown that derivatives of the 4-hydroxy-2-quinolone scaffold, particularly those with long alkyl chains at the C3 position, exhibit significant antibacterial and antifungal activities.[12]

-

Anticancer and Anti-inflammatory Agents: The quinolone framework is central to compounds designed as kinase inhibitors for cancer therapy and as inhibitors of enzymes like lipoxygenase (LOX) in inflammatory pathways.[1]

Logical Pathway for Drug Discovery

The utility of this compound can be visualized as a branching pathway from a central, versatile core to diverse biological applications.

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols are essential.

-

Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

References

- Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026.

- Gomes, M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry.

- Varma, R. S., & Varma, M. (2005). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.

- Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.

- Mehrdad, M., et al. (2023). This compound in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(5), 2345-2352.

- Nguyen, T. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(21), 5038.

- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2019).

- Pontiki, E., & Hadjipavlou-Litina, D. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6653.

- Examples of 4-hydroxy and related quinolines as drug molecules. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

-

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxyl

- Compound ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxyl

- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxyl

- Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate - Safety D

- General route to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 6 synthesis. (n.d.).

- 52980-28-6|Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxyl

- Ethyl 4-hydroxyquinoline-3-carboxyl

- 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. (n.d.). An-Najah Staff.

- 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4 | CID 231919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]

- 13. staff.najah.edu [staff.najah.edu]

Tautomerism in 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives

An In-Depth Technical Guide to Tautomerism in 4-hydroxy-2-oxo-1,2-dihydroquinoline Derivatives

Abstract

The 4-hydroxy-2-oxo-1,2-dihydroquinoline, commonly known as the 4-hydroxy-2-quinolone scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide delves into the critical, yet often nuanced, phenomenon of tautomerism inherent to this scaffold. The dynamic equilibrium between its tautomeric forms—primarily the keto-amide and enol-imidol structures—profoundly influences the physicochemical properties, spectroscopic signatures, and pharmacological profiles of its derivatives. Understanding and controlling this equilibrium is paramount for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this versatile framework. This document provides a comprehensive exploration of the structural basis of this tautomerism, the key factors governing the equilibrium, advanced analytical and computational methodologies for its characterization, and its direct implications for drug discovery and development.

The Fundamental Equilibrium: Unveiling the Tautomeric Forms

The term "4-hydroxy-2-quinolone" itself suggests a specific structure, but this name belies the chemical reality of a dynamic equilibrium. The scaffold can exist in several tautomeric forms, with the equilibrium position being highly sensitive to the molecular environment. The two principal forms involved in this equilibrium are the 4-hydroxy-quinolin-2(1H)-one (keto-amide form) and the quinoline-2,4-diol (enol-imidol form).

-

4-hydroxy-quinolin-2(1H)-one (Keto-Amide Form): This form contains a ketone at the C2 position and a hydroxyl group at the C4 position. The nitrogen atom is part of an amide linkage within the heterocyclic ring.

-

Quinoline-2,4-diol (Enol-Imidol Form): This tautomer features hydroxyl groups at both the C2 and C4 positions, resulting in a fully aromatic quinoline ring system. The nitrogen atom is part of an imidol group.

The equilibrium between these forms is not merely an academic curiosity; it dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, which are all critical determinants of biological activity.[3]

Caption: The primary tautomeric equilibrium in 4-hydroxy-2-quinolone derivatives.

Governing the Equilibrium: Key Influential Factors

The predominance of one tautomer over another is a delicate balance dictated by several interconnected factors. A thorough understanding of these factors provides a toolbox for medicinal chemists to potentially "lock" a molecule into its more active conformation.

The Role of Substituents and Intramolecular Hydrogen Bonding

The nature and position of substituents on the quinolone ring have a profound effect on the tautomeric equilibrium, primarily through electronic effects and steric hindrance. However, the most significant influence is often the potential for intramolecular hydrogen bonding.[4]

-

Hydrogen Bond Acceptors at C3: A substituent at the 3-position that can act as a hydrogen bond acceptor (e.g., a carbonyl group from an ester or amide) strongly favors the enol form . This is due to the formation of a highly stable, six-membered intramolecular hydrogen bond between the C4-hydroxyl group and the C3 substituent.[4][5]

-

Hydrogen Bond Acceptors at C2 or C8: Conversely, substituents at the C2 or C8 positions that can accept a hydrogen bond tend to shift the equilibrium towards the keto form .[4] This stabilization arises from different hydrogen bonding networks and the preservation of an extended conjugated system.

The Solvent Effect

The polarity and hydrogen-bonding capacity of the solvent play a critical role in stabilizing or destabilizing the different tautomers.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with the solute. They tend to favor the more polar keto-amide form .[6]

-

Aprotic Solvents (e.g., DMSO, THF): In solvents like dimethyl sulfoxide (DMSO), which is a common solvent for NMR studies, the keto-amide form is also often predominant.[7]

-

Non-polar Solvents (e.g., Benzene, CCl₄): In non-polar environments, the less polar enol form , often stabilized by intramolecular hydrogen bonding, can become significantly more populated.[8]

| Solvent Type | Predominant Tautomer | Rationale | Supporting Evidence |

| Polar Protic (e.g., Water) | Keto-Amide | Intermolecular H-bonding with solvent stabilizes the more polar C=O and N-H bonds. | DFT calculations show increased stability of the keto form in polar solvents.[6] |

| Polar Aprotic (e.g., DMSO) | Keto-Amide | The keto form is generally favored in solution.[7][9] | ¹H and ¹³C NMR studies in DMSO-d₆ consistently show signals for the keto tautomer.[7] |

| Non-polar (e.g., CCl₄) | Enol | Intramolecular H-bonding is favored over solvent interaction, stabilizing the enol form. | Studies on similar β-dicarbonyl systems show a dramatic increase in enol content in non-polar solvents.[8] |

pH and Ionization State

The pH of the medium can influence the tautomeric equilibrium by altering the ionization state of the molecule. The hydroxyl groups and the amide proton have distinct pKa values, and deprotonation can lead to anionic species where the charge is delocalized, effectively creating a new electronic system that may favor one geometry over another. At physiological pH (~7.4), the neutral forms are typically most relevant, with the keto-amide tautomer often predominating.[10]

Analytical and Computational Characterization

Elucidating the tautomeric state of a 4-hydroxy-2-quinolone derivative is not trivial and requires a multi-faceted approach combining spectroscopic analysis and theoretical calculations.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.

-

¹H NMR: The presence of distinct signals for both tautomers allows for direct observation and quantification of the equilibrium. The keto form typically shows a characteristic N-H proton signal (often broad, >10 ppm in DMSO-d₆) and a C3-H proton signal around 5.5-6.0 ppm. The enol form will lack these and instead show two distinct O-H signals.[7]

-

¹³C NMR: The chemical shifts of the carbonyl carbon (C2) and the hydroxyl-bearing carbon (C4) are highly indicative. The keto form exhibits a C2 signal in the carbonyl region (~160-165 ppm) and a C4 signal around 170-175 ppm. In the enol form, both C2 and C4 would show signals characteristic of sp² carbons bearing hydroxyl groups (~150-160 ppm).[7]

-

Advanced 2D NMR: Techniques like ¹H-¹⁵N HSQC and HMBC can provide unequivocal proof of the tautomeric structure by correlating the proton on the nitrogen to the nitrogen atom itself, confirming the N-H bond of the keto-amide form.[5]

X-Ray Crystallography: This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.[4] While this does not necessarily reflect the equilibrium in solution, it provides a definitive structural assignment for one state and is invaluable for validating computational models.

Infrared (IR) and UV-Vis Spectroscopy:

-

IR Spectroscopy: The keto form will show characteristic C=O stretching vibrations. The enol form, stabilized by strong intramolecular hydrogen bonding, will display a very broad O-H stretch at lower wavenumbers.[4]

-

UV-Vis Spectroscopy: The two tautomers have different chromophores. The enol form, with its fully aromatic quinoline system, often has a different absorption maximum compared to the keto form, whose aromaticity is confined to the benzene ring.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stability of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or in different solvent environments (using models like the Polarizable Continuum Model, PCM), one can predict the equilibrium constant.[6] These calculations have shown excellent agreement with experimental results, confirming that the keto-amide form is generally more stable, but that this preference can be overturned by strong intramolecular hydrogen bonding in the enol form.[3][4]

Caption: Workflow for the characterization of tautomerism in quinolone derivatives.

Implications in Drug Discovery and Development

The tautomeric state of a 4-hydroxy-2-quinolone derivative is not an abstract concept; it is a critical parameter that directly impacts its potential as a drug candidate.

Receptor Binding and Pharmacological Activity: The three-dimensional shape and hydrogen bond donor/acceptor pattern of a drug molecule are key to its interaction with a biological target. The keto and enol tautomers present fundamentally different patterns. For instance, in the development of certain antimalarial quinolones, docking studies revealed that the 4-oxo (keto) and N-H groups were essential for binding to the target protein.[3] Consequently, derivatives that preferentially exist in the enol form would be expected to have significantly lower activity. This highlights the necessity of preserving the active tautomeric form to retain pharmacological efficacy.[3][11] The scaffold has been successfully exploited to develop agents with a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][12][13]

Physicochemical and ADME Properties: Properties like solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism. The more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the enol form, which can be stabilized by an internal hydrogen bond that masks its polar groups. These differences can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio by ¹H NMR

Objective: To quantify the ratio of keto to enol tautomers for a 4-hydroxy-2-quinolone derivative in solution.

Materials:

-

4-hydroxy-2-quinolone derivative (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR Spectrometer (≥400 MHz recommended)

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

-

Data Acquisition & Processing:

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

Analysis:

-

Identify unique, well-resolved proton signals corresponding to each tautomer. For example, the N-H proton of the keto form or a specific aromatic proton that is shifted between the two forms.

-

Integrate the area under the selected peaks for the keto form (I_keto) and the enol form (I_enol).

-

Calculate the percentage of each tautomer:

-

% Keto = [I_keto / (I_keto + I_enol)] * 100

-

% Enol = [I_enol / (I_keto + I_enol)] * 100

-

-

The equilibrium constant (K_t) is [Enol]/[Keto].

-

Self-Validation: The sum of the calculated percentages should be 100%. Use multiple non-overlapping peaks for quantification, if available, to ensure consistency of the calculated ratio.

Protocol: Computational Prediction of Tautomer Stability via DFT

Objective: To calculate the relative Gibbs free energies of the keto and enol tautomers to predict the predominant form.

Software:

-

Gaussian, ORCA, or similar quantum chemistry software package.

-

GaussView, Avogadro, or similar molecular visualization software.

Methodology:

-

Structure Generation: Build the 3D structures of both the keto-amide and enol-imidol tautomers of the derivative in a molecular editor.

-

Geometry Optimization and Frequency Calculation:

-

For each tautomer, perform a full geometry optimization followed by a frequency calculation. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[3][6][10]

-

The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the thermal corrections for calculating the Gibbs free energy.

-

-

Solvent Effects (Optional but Recommended):

-

To model the system in solution, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[6]

-

-

Energy Analysis:

-

Extract the Gibbs free energy (G) for each tautomer from the output files.

-

Calculate the difference in Gibbs free energy: ΔG = G_enol - G_keto.

-

A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates the keto form is more stable.

-

The equilibrium constant can be estimated using the equation: K_t = exp(-ΔG/RT), where R is the gas constant and T is the temperature (298.15 K).

-

Self-Validation: The chosen level of theory and basis set should be justified by citing literature where it has been successfully applied to similar systems. The absence of imaginary frequencies in the output validates the optimized structures as true minima.

Conclusion

is a fundamental property with far-reaching consequences for drug design and development. The equilibrium between the keto-amide and enol-imidol forms is a delicate interplay of substituent effects, solvent interactions, and pH. A comprehensive characterization, employing a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational methods, is essential for any research program centered on this scaffold. By understanding and strategically manipulating this tautomeric balance, scientists can unlock the full therapeutic potential of this privileged class of molecules, leading to the development of more potent, selective, and effective drugs.

References

-

ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

-

Le, T. N., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3046. Available from: [Link]

-

Pontiki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5192. Available from: [Link]

-

Kang, O.-Y., et al. (2021). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 8(1), 74-80. Available from: [Link]

-

Abdou, W. M., & Aly, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Letters in Organic Chemistry, 9(1), 1-15. Available from: [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

-

Hsieh, C.-Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 863-872. Available from: [Link]

-

ResearchGate. (n.d.). Main tautomeric forms of 4-hydroxyquinolin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

-

Reija, B., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-12257. Available from: [Link]

-

Reija, B., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-12257. Available from: [Link]

-

ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. Available from: [Link]

-

van der Meer, M., et al. (2019). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Organic & Biomolecular Chemistry, 17(23), 5759-5765. Available from: [Link]

-

Ukr Khim Zh. (2011). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Chemistry of Heterocyclic Compounds, 46(11), 1364-1374. Available from: [Link]

-

Asensio, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of the Quinolinone Scaffold: A Deep Dive into Its Mechanisms of Action

For researchers, medicinal chemists, and drug development professionals, the quinolinone scaffold represents a privileged structure in modern pharmacology. Its inherent versatility allows for a diverse range of biological activities, stemming from its ability to interact with a multitude of molecular targets. This technical guide provides an in-depth exploration of the core mechanisms of action for quinolinone-based compounds, moving beyond a simple cataloging of effects to an analysis of the underlying molecular interactions and the experimental methodologies used to elucidate them.

Part 1: The Quinolinone Core - A Foundation for Diverse Biological Activity

The fundamental quinolinone structure, a fusion of a benzene and a pyridinone ring, provides a rigid and planar core that is amenable to extensive chemical modification. This structural plasticity is the key to its therapeutic promiscuity, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding potential at various positions. These modifications dictate the specific molecular targets with which the compounds will interact, leading to a wide array of pharmacological effects.

Part 2: Mechanisms of Action - A Target-Centric Exploration

The biological activities of quinolinone derivatives are best understood by examining their interactions with specific molecular targets. This guide will explore the predominant mechanisms of action categorized by their therapeutic application.

Antibacterial Agents: Disrupting DNA Homeostasis

The most well-established role of quinolinone-based compounds, particularly the fluoroquinolones, is as potent antibacterial agents.[1][2][3] Their mechanism of action is centered on the inhibition of two essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase and topoisomerase IV.[1][2][4][5][6][7]

Mechanism of Inhibition:

Quinolones do not simply block the active site of these enzymes. Instead, they bind to the enzyme-DNA complex, effectively trapping it in a transient state where the DNA is cleaved.[1][6] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][5] The collision of replication forks with these stalled complexes results in catastrophic DNA damage, triggering the SOS response and ultimately leading to bacterial cell death.[1]

Structure-Activity Relationship (SAR):

The efficacy of quinolone antibacterials is heavily influenced by substituents on the core scaffold.[8]

-

N-1 Position: Substitution is crucial for antibacterial activity.[8]

-

C-6 Position: The presence of a fluorine atom significantly enhances gyrase inhibition and broadens the spectrum of activity.[2][8]

-

C-7 Position: This position is critical for direct interaction with topoisomerase and influences potency and spectrum. Piperazine and other heterocyclic moieties at this position are common.[1][8]

-

C-8 Position: Modifications here can affect activity against specific topoisomerases.[1]

Experimental Workflow for Elucidating Antibacterial Mechanism:

Caption: Workflow for elucidating the antibacterial mechanism of quinolinones.

Detailed Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of the quinolinone compound in an appropriate buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.

-

Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA. The inhibition of supercoiling by the quinolinone compound is indicative of gyrase inhibition.

Anticancer Agents: A Multi-pronged Attack on Cancer Cells

The quinolinone scaffold has given rise to a plethora of anticancer agents with diverse mechanisms of action, targeting various hallmarks of cancer.[9][10][11]

2.2.1. Topoisomerase II Inhibition:

Similar to their antibacterial counterparts, some quinolinone derivatives exhibit anticancer activity by targeting human topoisomerase II.[2] These compounds stabilize the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2]

2.2.2. Kinase Inhibition:

A significant number of quinolinone-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12][13][14]

-

PI3K/Akt/mTOR Pathway: Certain quinolinone derivatives have been shown to be potent inhibitors of kinases within this critical pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[15]

-

Receptor Tyrosine Kinases (RTKs): Several clinically approved quinolinone-based drugs, such as lenvatinib and bosutinib, target multiple RTKs including VEGFR, FGFR, PDGFR, and Src family kinases, thereby inhibiting tumor growth and angiogenesis.[9][14]

-

Other Kinases: Quinolinone derivatives have also been developed to inhibit other kinases implicated in cancer, such as Pim-1, FLT3, and CDKs.[14][16]

Caption: Simplified signaling pathway of quinolinone-based kinase inhibitors.

2.2.3. Phosphodiesterase (PDE) Inhibition:

Quinolinone derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE5 and PDE10A.[17][18][19][20] Inhibition of these enzymes leads to an increase in intracellular levels of cyclic GMP (cGMP) or cyclic AMP (cAMP), which can modulate various cellular processes, including apoptosis in cancer cells.[20]

Quantitative Data for Selected Quinolinone-based Inhibitors:

| Compound Class | Target | Example Compound | IC50/Ki | Reference |

| Kinase Inhibitor | Pim-1 | Compound 12 | Competitive/Non-competitive | [14] |

| Kinase Inhibitor | c-Met | Compound 29 | 0.59 nM | [13] |

| PDE5 Inhibitor | PDE5 | Compound 7a | 0.27 nM | [19] |

| P2X7R Antagonist | P2X7 Receptor | Compound 16c | 4 nM | [21] |

| mIDH1 Inhibitor | mIDH1 | Compound 63 | Preclinical Candidate | [22] |

Modulators of the Central Nervous System (CNS)

The quinolinone scaffold is also found in compounds that act on the central nervous system, with applications in psychiatric and neurodegenerative disorders.

2.3.1. Antipsychotic Activity:

Some quinolinone derivatives exhibit antipsychotic properties, which are believed to be mediated through their interaction with dopamine and serotonin receptors.[23][24] Atypical antipsychotics often act as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors.[23][24] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[24]

2.3.2. G-Protein Coupled Receptor (GPCR) Modulation:

Beyond dopamine and serotonin receptors, quinolinone-based compounds have been developed as modulators of other GPCRs.[25][26][27][28] For instance, selective antagonists for the α2C-adrenoceptor have been identified from a series of 4-aminoquinolines.[29]

Experimental Workflow for Characterizing GPCR Ligands:

Caption: Workflow for characterizing quinolinone-based GPCR ligands.

Part 3: Future Directions and Conclusion

The remarkable chemical tractability and diverse biological activities of quinolinone-based compounds ensure their continued prominence in drug discovery.[30][31][32] Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel GPCR targets, and the design of compounds with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation quinolinone therapeutics.

This guide has provided a comprehensive overview of the multifaceted mechanisms of action of quinolinone-based compounds. By understanding the intricate interplay between chemical structure, molecular target, and biological response, researchers can continue to harness the power of this versatile scaffold to address a wide range of unmet medical needs.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(19), 5871. [Link]

-

Leclerc, G., & Vagnon, J. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Medecine Clinique Et Experimentale, 12(1), 7–9. [Link]

-

Smith, J. T. (1986). [Mechanism of action of quinolones]. Pathologie-biologie, 34(5 Pt 2), 525–529. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

-

Höglund, I. P. J., Silver, S., Engström, M. T., Salo, H., Tauber, A., Kyyrönen, H.-K., Saarenketo, P., Hoffrén, A.-M., Kokko, K., Pohjanoksa, K., Sallinen, J., Savola, J.-M., Wurster, S., & Kallatsa, O. A. (2010). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(5), 2259–2271. [Link]

-

Oki, H., et al. (2015). Synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5589-5598. [Link]

-

Kim, Y. C., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. Bioorganic & Medicinal Chemistry, 26(10), 2824-2836. [Link]

-

Abdel-rahman, H. M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3324. [Link]

-

Maddela, S., et al. (2013). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(18), 7386-7398. [Link]

-

El-gamal, M. I., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 51(5), 1323-1336. [Link]

-

Bi, Y., et al. (2004). Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 14(6), 1577-1580. [Link]

-

Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(10), 1141-1155. [Link]

-

Prati, F., et al. (2017). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Scientific Reports, 7(1), 1767. [Link]

-

Kim, Y., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(22), 5863-5872. [Link]

-

Singh, V., et al. (2020). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Letters in Drug Design & Discovery, 17(11), 1386-1397. [Link]

-

Sintim, H. O., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University Graduate School. [Link]

-

The Pharma Guide. (2020, August 21). Quinolones Mechanism of action [Video]. YouTube. [Link]

-

Zhang, H., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. [Link]

-

Al-bogami, A. S., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6549. [Link]

-

Sliman, Y., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

-

Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 1189-1205. [Link]

-

Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133246. [Link]

-

Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

-

Ma, H., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(16), 7523-7539. [Link]

-

Christensen, E. (2024, January 16). Quinolone Antibiotic Pharmacology [Video]. YouTube. [Link]

-

Al-Trawneh, S. A., & Taha, M. O. (2017). Quinolone antibiotics. MedChemComm, 8(11), 1964-1989. [Link]

-

Bharti, R., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]

-

Khan, I., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 21(10), 1152-1172. [Link]

-

ResearchGate. (n.d.). Examples of isoquinolinone and naphthyridine-based PDE5 inhibitors. Retrieved from [Link]

-

Franco, R., et al. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 25(21), 5060. [Link]

-

Seeman, P. (2005). Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I. Current Pharmaceutical Design, 11(3), 353-359. [Link]

-

Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls. StatPearls Publishing. [Link]

-

de la Fuente, V. (2015, September 21). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

-

da Silva, P. B., et al. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 8(36), 32773-32786. [Link]

-

Franco, R., et al. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 25(21), 5060. [Link]

-

Fijał, K., et al. (2021). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Pharmaceuticals, 14(1), 63. [Link]

-

Psych Scene Hub. (2018, April 29). A Simplified Guide to Oral Antipsychotic Medications - Mechanism of Action, Side Effects and Need to Know Points. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. [Link]

-

Patsnap. (2024, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]

-

Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Deganutti, G., et al. (2021). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences, 8, 770535. [Link]

-

AZoLifeSciences. (2024, January 11). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link]

Sources

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijmphs.com [ijmphs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]